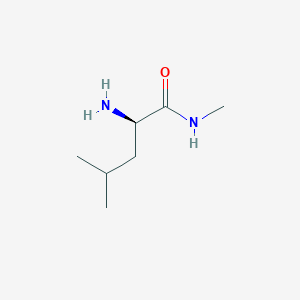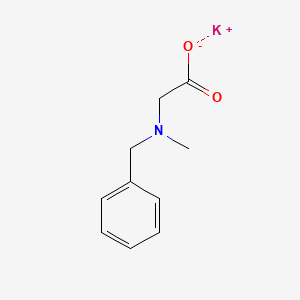
2-(3-氟苯基)-1,3-苯并恶唑-5-胺
描述
2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorophenyl group at the 2-position and an amine group at the 5-position of the benzoxazole ring makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
科学研究应用
2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical structure.
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. For instance, 2-aminophenol can react with 3-fluorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the benzoxazole ring.
-
Introduction of the Amine Group: : The amine group at the 5-position can be introduced through a nitration-reduction sequence. The benzoxazole intermediate can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position. This nitro group can then be reduced to an amine group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amine derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like tin(II) chloride (SnCl2) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro derivatives to amine derivatives.
Substitution: Introduction of various substituents on the aromatic ring, such as halogens or sulfonic acid groups.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine depends on its interaction with specific molecular targets. The presence of the fluorophenyl group and the amine group allows it to interact with enzymes, receptors, and other biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-benzoxazol-5-amine: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine: The fluorine substituent is at a different position, which can influence its interaction with molecular targets.
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine: The chlorine substituent may impart different electronic and steric effects compared to the fluorine substituent.
Uniqueness
The presence of the 3-fluorophenyl group in 2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and may result in different biological activities and applications.
属性
IUPAC Name |
2-(3-fluorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZCWDQTALYLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290377 | |
| Record name | 2-(3-Fluorophenyl)-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313527-41-2 | |
| Record name | 2-(3-Fluorophenyl)-5-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313527-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)-5-benzoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(4-Aminobutyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3123878.png)

![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)

![4-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B3123904.png)
![Propan-2-yl [2-(carbamoyloxy)ethyl]carbamate (non-preferred name)](/img/structure/B3123910.png)


![2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B3123922.png)
